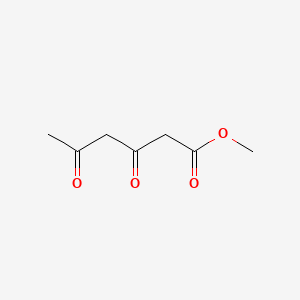

Methyl 3,5-dioxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,5-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(8)3-6(9)4-7(10)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKCTOHWTHYRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337065 | |

| Record name | Methyl 3,5-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29736-80-9 | |

| Record name | Methyl 3,5-dioxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29736-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dioxohexanoate

This guide provides a comprehensive overview of Methyl 3,5-dioxohexanoate, a versatile diketone ester with significant applications in organic synthesis. We will delve into its chemical structure, spectroscopic properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound (CAS RN: 29736-80-9) is an organic compound featuring both a methyl ester and a β-diketone functional group.[1] This unique combination of functionalities imparts a high degree of reactivity, making it a valuable building block in the synthesis of more complex molecules.[1][2] It is typically a colorless to pale yellow liquid soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [3] |

| Molecular Weight | 158.15 g/mol | [3][4] |

| CAS Number | 29736-80-9 | [3][4] |

| Appearance | Colorless and transparent liquid | [2] |

| Boiling Point | ~210 °C | [2] |

| Melting Point | ~ -30 °C | [2] |

| Density | ~1.11 g/cm³ | [2] |

| Synonyms | Hexanoic acid, 3,5-dioxo-, methyl ester; 3,5-Dioxohexanoic acid methyl ester | [4][5] |

Molecular Structure and Tautomerism

The core structure of this compound consists of a six-carbon chain with carbonyl groups at the 3 and 5 positions and a methyl ester at the 1 position.[1] The IUPAC name for this compound is this compound.[4]

A crucial aspect of the chemistry of this compound is its existence in a state of keto-enol tautomerism.[6][7] The presence of acidic α-hydrogens (protons on the carbons adjacent to the carbonyl groups) allows for the reversible interconversion between the diketo form and various enol forms.[8] While the diketo form generally predominates at equilibrium, the enol tautomers are highly significant as they are the reactive nucleophilic species in many reactions.[9] The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.[7][10] The potential for intramolecular hydrogen bonding in the enol form can also increase its stability.[6][7]

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a hexanedione derivative with methanol under acidic catalysis.[2] While specific patented methods exist for related 3,5-dioxo hexanoate esters, a general conceptual workflow can be outlined.[11][12]

Conceptual Synthetic Pathway:

Caption: Generalized synthetic scheme for this compound.

Exemplary Laboratory Protocol (Conceptual):

-

Reaction Setup: A suitable starting material, such as a derivative of acetoacetic acid or diketene, is dissolved in an excess of methanol, which serves as both a reagent and a solvent.

-

Catalysis: A catalytic amount of a strong acid, for instance, sulfuric acid, is carefully added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for a specified period to drive the reaction to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the acid catalyst and any water-soluble byproducts. The crude product is extracted with an organic solvent.

-

Final Purification: The extracted product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The final purification is typically achieved by distillation under reduced pressure to yield pure this compound.[2]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (DMSO-d6, 300MHz) | δ 2.999 (s, 6H), 3.730 (s, 3H), 17.760 (s, 1H)[13] |

| ¹³C NMR | Spectral data would show distinct peaks for the methyl carbons, methylene carbons, and the three carbonyl carbons (two ketone and one ester). |

| IR Spectroscopy | Characteristic strong absorption bands would be observed for the C=O stretching of the ketones and the ester functional groups. |

| Mass Spectrometry (ESI -ve) | m/z 157.1 [M-H]⁻[13] |

Applications in Organic Synthesis

The dicarbonyl nature of this compound makes it a versatile precursor in the synthesis of a wide array of organic compounds.[1][2]

-

Heterocyclic Synthesis: It is a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in many biologically active molecules.

-

Pharmaceutical Intermediates: Esters of 3,5-dioxohexanoic acid are important intermediates in the synthesis of statin drugs, such as Rosuvastatin and Atorvastatin, which are used to lower cholesterol.[11][12]

-

Fine Chemicals and Agrochemicals: Its reactivity allows for its use in the production of various fine chemicals and as a starting material for certain agrochemicals.[1]

-

Flavor and Fragrance Industry: Some sources suggest its potential use in the preparation of flavors and fragrances.[2]

Reaction Pathway Example: Synthesis of a Pyrazole Derivative

Caption: Synthesis of a pyrazole from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation of vapors.[1][2] It should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and strong oxidizing agents.[2]

Conclusion

This compound is a highly functionalized and reactive molecule with significant utility in organic synthesis. Its ability to undergo keto-enol tautomerism and the presence of multiple reactive sites make it a valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. A thorough understanding of its structure, reactivity, and handling is essential for its effective and safe application in research and development.

References

-

CP Lab Safety. Methyl 3, 5-dioxohexanoate, min 95%, 100 mg. [Link][3]

-

Google Patents. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps. [11]

-

Google Patents. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps. [12]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link][6]

-

YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link][7]

Sources

- 1. CAS 29736-80-9: Metil 3,5-dioxohexanoato | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H10O4 | CID 538296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]

- 12. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps - Google Patents [patents.google.com]

- 13. This compound | 29736-80-9 [chemicalbook.com]

An In-depth Technical Guide to Methyl 3,5-dioxohexanoate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Methyl 3,5-dioxohexanoate, a versatile diketone building block crucial in modern organic synthesis. We will delve into its fundamental physical and chemical properties, explore the underlying principles of its reactivity, and present its applications, particularly in the realm of pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Core Molecular Identity and Structure

This compound is an organic compound featuring both an ester and a β-dicarbonyl functional group.[1] This unique structural arrangement is the primary determinant of its chemical behavior and synthetic utility.

Nomenclature and Key Identifiers

Precise identification is critical in scientific research and chemical procurement. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 29736-80-9 | [2][3][4] |

| Molecular Formula | C₇H₁₀O₄ | [2][4] |

| Molecular Weight | 158.15 g/mol | [2][4] |

| Synonyms | Hexanoic acid, 3,5-dioxo-, methyl ester; 3,5-Dioxo-hexanoic acid methyl ester | [1][2] |

Structural Representation

The molecule consists of a six-carbon chain with carbonyl groups at positions 3 and 5, and a methyl ester at position 1.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

The bulk properties and spectral data of a compound are foundational for its practical application in a laboratory setting.

Physical Properties

This compound is typically a colorless to pale yellow liquid with a pleasant, fruity odor.[1][5][6][7] Its physical characteristics are summarized below.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3][5] |

| Appearance | Colorless to pale yellow | [1][5] |

| Melting Point | Approximately -30°C | [5] |

| Boiling Point | Approximately 210 - 222°C | [5] |

| Density | Approximately 1.11 - 1.115 g/cm³ | [5] |

| Solubility | Soluble in organic solvents (alcohols, ethers); limited solubility in water | [1][5] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. While raw spectra are available from databases, the key interpretive features are as follows:

-

¹³C NMR: The presence of three distinct carbonyl carbons (two ketone and one ester) is a defining feature.[2]

-

¹H NMR: The spectrum is characterized by singlets for the two methyl groups (acetyl and ester) and signals for the two methylene groups. The protons on the C4 methylene, situated between the two carbonyls, are notably acidic and their chemical shift can be influenced by the degree of enolization.

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands in the carbonyl region (typically ~1710-1750 cm⁻¹) corresponding to the C=O stretching vibrations of the ketone and ester groups.[2][8]

-

Mass Spectrometry (MS): The mass spectrum provides the molecular ion peak, confirming the molecular weight, along with a characteristic fragmentation pattern.[2][9]

Chemical Reactivity and Synthetic Logic

The synthetic value of this compound stems from its identity as a β-dicarbonyl compound, which imparts a unique and predictable reactivity profile.[10][11]

Keto-Enol Tautomerism

A cornerstone of its chemistry is the equilibrium between the diketo form and its more stable enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This equilibrium is fundamental to its reactivity.

Caption: Keto-Enol Tautomerism in this compound.

Acidity and Enolate Formation

The most significant chemical property is the pronounced acidity of the protons on the C4 methylene group, flanked by two electron-withdrawing carbonyl groups.[10] This "active methylene" group can be readily deprotonated by even mild bases to form a resonance-stabilized enolate anion. This carbanion is a soft nucleophile, making it an exceptionally versatile tool for carbon-carbon bond formation.[10][12]

Key Synthetic Transformations

The stable enolate of this compound serves as a key intermediate in numerous important reactions:

-

Alkylation: The enolate readily reacts with alkyl halides in an Sₙ2 fashion to introduce alkyl groups at the C4 position. This is a foundational method for building more complex carbon skeletons.[10][12]

-

Acylation: Reaction with acyl chlorides or anhydrides allows for the introduction of an acyl group, further extending the molecular framework.

-

Cyclization Reactions: Its bifunctional nature makes it an excellent precursor for the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with reagents like hydrazines, hydroxylamine, and ureas, respectively.

-

Decarboxylation: Following hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can be easily decarboxylated upon heating to yield a simple ketone.[12]

Experimental Methodologies and Protocols

The following sections provide standardized, field-proven protocols for the synthesis and application of this compound.

Protocol: Synthesis via Acid-Catalyzed Esterification

This method describes a common laboratory-scale synthesis.[5]

Objective: To synthesize this compound from a suitable precursor and methanol.

Materials:

-

Hexanedione precursor

-

Methanol (anhydrous)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the hexanedione precursor in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of the acid catalyst to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.[5]

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound and its derivatives are critical intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). Notably, they are documented as key building blocks in the manufacturing pathways for cholesterol-lowering drugs such as Rosuvastatin and Atorvastatin.[13][14] The precise reactivity of the dicarbonyl system allows for the stereocontrolled construction of the complex side chains characteristic of these statin drugs.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification: this compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be an irritant.[3]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[5]

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, away from incompatible materials like strong oxidizing agents.[3][5]

Conclusion

This compound is more than a simple organic molecule; it is a powerful and versatile synthetic tool. Its value is rooted in the predictable and controllable reactivity of its active methylene group, governed by the principles of keto-enol tautomerism and enolate chemistry. For scientists in organic synthesis and drug development, a thorough understanding of its properties is essential for leveraging its full potential in constructing complex molecular architectures and advancing innovative pharmaceutical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 538296, this compound. Retrieved from [Link].

-

ChemBK. 3,5-Dioxohexanoic acid methyl ester. Retrieved from [Link].

-

CP Lab Safety. Methyl 3, 5-dioxohexanoate, min 95%, 100 mg. Retrieved from [Link].

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link].

- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.

-

ResearchGate. Mastering β-keto esters. Retrieved from [Link].

- Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1–15.

-

Chemical Synthesis Database. methyl 2-ethyl-3,5-dioxohexanoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519845, Methyl 3-hydroxyhexanoate. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Methyl 3-Oxohexanoate. Retrieved from [Link].

-

SpectraBase. Hexanoic acid, 3,5-dioxo-, methyl ester [FTIR]. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11332732, Ethyl 3,5-dioxohexanoate. Retrieved from [Link].

-

SpectraBase. Hexanoic acid, 3,5-dioxo-, methyl ester [MS (GC)]. Retrieved from [Link].

- Google Patents. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps.

- Google Patents. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps.

Sources

- 1. CAS 29736-80-9: Metil 3,5-dioxohexanoato | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H10O4 | CID 538296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 29736-80-9 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. aklectures.com [aklectures.com]

- 13. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]

- 14. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 3,5-Dioxohexanoate: A Key Building Block in Modern Pharmaceutical Synthesis

For Immediate Release

CUPERTINO, CA – January 1, 2026 – In the landscape of pharmaceutical research and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Methyl 3,5-dioxohexanoate, a versatile dicarbonyl compound, has emerged as a critical intermediate, particularly in the synthesis of blockbuster statin drugs and in the burgeoning field of targeted protein degradation. This guide offers a comprehensive technical overview of its chemical identity, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

This compound is an organic compound featuring both a β-diketone and a methyl ester functional group.[1] This unique arrangement of functional groups is the source of its versatile reactivity.[1]

| Identifier | Value | Source(s) |

| CAS Number | 29736-80-9 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| InChI Key | JUKCTOHWTHYRPF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)CC(=O)CC(=O)OC | [2] |

| Synonyms | Hexanoic acid, 3,5-dioxo-, methyl ester | [2] |

Physicochemical Properties:

-

Appearance: Colorless to pale yellow liquid.[1]

-

Solubility: Soluble in many organic solvents.[1]

-

Storage: Should be stored in a dry, cool, and well-ventilated place.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs is pivotal for its application in multi-step pharmaceutical manufacturing. A prevalent laboratory-scale synthesis involves the C-acylation of an enolate, a classic transformation for 1,3-dicarbonyl compounds.

Experimental Protocol: Synthesis from Acetylacetone and Methyl Chloroformate

This procedure is based on the well-established reactivity of β-dicarbonyl compounds. The core of this synthesis is the generation of a stabilized enolate from acetylacetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

Step-by-Step Methodology:

-

Enolate Formation: Acetylacetone is deprotonated using a suitable base. The choice of base is critical; a moderately strong, non-nucleophilic base is preferred to prevent side reactions. The resulting enolate is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.

-

Acylation: The enolate solution is then treated with methyl chloroformate. The nucleophilic carbon of the enolate attacks the carbonyl carbon of the methyl chloroformate.

-

Workup and Purification: The reaction is quenched, typically with a mild acid, followed by an extractive workup to separate the organic product from inorganic salts and other aqueous-soluble species. The crude product is then purified, commonly via vacuum distillation, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected NMR spectral data.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| Note: Predicted spectral data. Actual shifts may vary based on solvent and experimental conditions. |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its 1,3-dicarbonyl system. This moiety can exist in tautomeric equilibrium with its enol form, providing both nucleophilic and electrophilic centers. This dual reactivity is expertly exploited in the synthesis of heterocyclic systems, which form the core of many pharmaceuticals.[1][3]

Cornerstone in Statin Synthesis: The Paal-Knorr Reaction

This compound and its derivatives are pivotal starting materials for synthesizing the pyrrole core of atorvastatin and rosuvastatin.[4] The key transformation is the Paal-Knorr pyrrole synthesis, a classic reaction that condenses a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[5][6]

While this compound is a 1,3-dicarbonyl, it serves as a precursor to the required 1,4-dicarbonyl intermediate necessary for the Paal-Knorr reaction. This transformation is a testament to the versatility of this building block in complex synthetic routes.[7][8][9] The industrial synthesis of Atorvastatin, for example, relies on a Paal-Knorr condensation as a key convergent step to assemble the complex molecular framework.[10]

Caption: Generalized workflow for Statin synthesis via the Paal-Knorr reaction.

A Versatile Building Block for PROTACs

The emerging field of PROteolysis TArgeting Chimeras (PROTACs) offers a novel therapeutic modality focused on protein degradation rather than inhibition. PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The design of the linker is critical for the efficacy of the PROTAC.

β-keto esters like this compound are valuable building blocks in the synthesis of these linkers. Their functional groups allow for straightforward chemical modifications and attachment to both the target-binding and E3 ligase-binding moieties. The ester can be hydrolyzed to a carboxylic acid for amide bond formation, and the keto groups can be modified or used as handles for further chemical elaboration, providing chemists with the tools to systematically vary linker length, rigidity, and polarity.[11][]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and economically important building block in the pharmaceutical industry. Its unique dicarbonyl structure is central to its utility, enabling the construction of complex heterocyclic systems that are fundamental to the efficacy of numerous drugs. A thorough understanding of its synthesis, reactivity, and applications, particularly in the Paal-Knorr reaction for statin synthesis and as a component in PROTAC linkers, is essential for chemists and researchers dedicated to the advancement of modern medicine.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Baumann, K. L., et al. (2017). Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Synfacts, 13(11), 1117.

- Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters.

- EPO. (n.d.).

- Li, J., et al. (n.d.).

- Alves, M. J., et al. (n.d.). Reactivity of different 1,3‐dicarbonyl compounds.

- Nishiwaki, N. (n.d.). Chemistry Chat My Familiar Compound Family - 1,3-Dicarbonyl Compounds. TCI Chemicals.

- Talbi, S., et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 19(2), 220-245.

- Supporting Inform

- EPO. (n.d.).

- Farnaby, W., et al. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.

- Wang, J., et al. (n.d.). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. NIH.

- BenchChem. (n.d.). Application of Methyl 4-oxohexanoate in Paal-Knorr Pyrrole Synthesis: A Detailed Guide for Researchers.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps - US20140371451A1.

- Li, Y., et al. (n.d.). Cascade [3 + 2] Annulation of 1,3-Dicarbonyl Compounds and Ethyl Secondary Amines for Pyrrole Synthesis via Poly C(sp3)

- Dömling, A., et al. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- Mares, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Cromm, P. M., et al. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.

- BenchChem. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.

- Alcon, J., et al. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.

- BenchChem. (n.d.).

- Gaonkar, S. L., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- BenchChem. (n.d.).

- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).

- Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d.

- Google Patents. (n.d.). Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - CN103193651A.

Sources

- 1. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps - Google Patents [patents.google.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Keto-enol tautomerism in Methyl 3,5-dioxohexanoate.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3,5-Dioxohexanoate

Abstract

This compound, a classic β-ketoester, serves as an exemplary model for studying keto-enol tautomerism, a fundamental equilibrium in organic chemistry. Unlike simple carbonyl compounds where the keto form overwhelmingly predominates, β-dicarbonyl systems exhibit a significant population of the enol tautomer at equilibrium.[1][2] This stability is conferred by a unique combination of π-system conjugation and the formation of a strong, intramolecular six-membered ring via hydrogen bonding.[3][4] This guide provides a comprehensive exploration of the tautomeric equilibrium in this compound, intended for researchers and drug development professionals. We will dissect the structural features governing this phenomenon, present detailed, field-proven experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and analyze the profound influence of solvent environments on the equilibrium position.

The Underlying Chemistry: Why the Enol Form Persists

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a C=C double bond).[5] This process involves the formal migration of a proton and the reorganization of bonding electrons.[5][6] For most simple ketones, the equilibrium lies heavily on the side of the more thermodynamically stable keto form.[3][4]

However, the situation is markedly different for β-dicarbonyl compounds like this compound. The acidity of the α-hydrogen (the proton on the carbon between the two carbonyl groups) is significantly increased, with pKa values ranging from 9-13, making it readily enolizable.[1][7] The resulting enol form is uniquely stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that lowers the overall energy of the molecule.[7][8]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the neighboring carbonyl group, creating a stable, quasi-aromatic six-membered ring.[3][4][9]

This combination of stabilizing effects means that at equilibrium, β-dicarbonyl compounds can exist with a substantial, and often predominant, percentage of the enol tautomer.[1]

Fig. 1: Keto-Enol Equilibrium in this compound.

Experimental Characterization of the Tautomeric Equilibrium

The interconversion between keto and enol tautomers is typically slow on the NMR timescale, which allows for the direct observation and quantification of both species in solution.[7][10] Spectroscopic methods are therefore the primary tools for investigating this equilibrium.

Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

Proton NMR spectroscopy is the most direct and powerful method for determining the keto-to-enol ratio.[7][11] The distinct chemical environments of protons in each tautomer give rise to well-separated signals that can be integrated to find their relative concentrations.[10]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Causality: The choice of solvent is critical as it directly influences the equilibrium position.[12][13] Using a range of solvents with varying polarities is essential for a comprehensive study.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure accurate integration. A typical d1 of 10-15 seconds is a good starting point.

-

Causality: Accurate quantification relies on the complete relaxation of all relevant protons before the next scan. Failure to use an adequate relaxation delay is a common source of error in quantitative NMR.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic signals for each tautomer.

-

Keto Form: A sharp singlet for the methylene protons (–CO-CH₂ -CO–) typically appears in the δ 3.0–4.0 ppm region.[10]

-

Enol Form: A singlet for the vinylic proton (–C(OH)=CH –) appears further downfield, typically in the δ 5.0–6.0 ppm region.[10]

-

Enol Form: A very broad singlet for the enolic hydroxyl proton (–OH ) can be observed far downfield (δ 12-17 ppm), though its position and width are highly dependent on solvent and concentration.

-

-

Carefully integrate the keto methylene signal and the enol vinylic proton signal.

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral (Enol CH) / (Integral (Enol CH) + (Integral (Keto CH₂) / 2))] * 100

-

Causality: The keto methylene signal represents two protons, while the enol vinylic signal represents one. The formula normalizes the integrals to a per-proton basis to accurately reflect the molar ratio of the two tautomers.[10]

-

Fig. 2: Experimental Workflow for NMR-based Tautomer Analysis.

Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy offers a complementary method for studying the equilibrium, particularly for kinetic studies. The conjugated enol form absorbs light at a longer wavelength (π → π* transition) compared to the non-conjugated keto form (n → π* transition).[14][15]

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., hexane, ethanol, acetonitrile). Concentrations should be in the micromolar (µM) to low millimolar (mM) range to ensure adherence to the Beer-Lambert law.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The spectrum will be a composite of the absorbance from both the keto and enol forms.

-

The peak at longer wavelengths (~260-300 nm) corresponds to the enol tautomer, while the keto form absorbs at shorter wavelengths (~200-260 nm).[15]

-

To quantify the ratio, deconvolution of the overlapping spectra is often necessary, or analysis can be simplified by comparing absorbance at the λ_max of the enol form across different solvents. A combined theoretical-experimental approach, comparing measured spectra to simulated spectra of the pure tautomers, can provide a reliable determination of the keto:enol ratio.[16][17]

-

The Critical Role of the Solvent Environment

The position of the keto-enol equilibrium is exquisitely sensitive to the solvent.[12][18][19] This is because the solvent can interact differently with the keto and enol tautomers, which possess different polarities and hydrogen bonding capabilities.

A general trend, often called Meyer's Rule, states that the equilibrium shifts toward the keto form as solvent polarity increases.[10][13] The rationale is that the more polar keto tautomer is better stabilized by polar solvents.[10] However, this is an oversimplification. Specific solute-solvent interactions, especially hydrogen bonding, can override simple polarity effects.[13]

-

Non-polar solvents (e.g., hexane, CCl₄): These solvents do not compete for hydrogen bonding, leaving the enol's intramolecular hydrogen bond intact and highly stabilizing. The enol form is therefore strongly favored.[20]

-

Polar aprotic solvents (e.g., DMSO, acetone): These solvents are hydrogen bond acceptors. They can disrupt the enol's intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the enol's hydroxyl group. This can stabilize the enol form, but also increases stabilization of the polar keto form, leading to a complex balance.[13][20]

-

Polar protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can significantly solvate and stabilize the polar keto form while disrupting the enol's intramolecular bond, generally shifting the equilibrium towards the keto tautomer.[20]

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Typical % Enol (Illustrative for β-dicarbonyls) |

| Hexane | 1.9 | Enol | >95% |

| Chloroform (CDCl₃) | 4.8 | Enol | ~85-90% |

| Acetone | 21 | Enol / Keto | ~70-80% |

| Methanol | 33 | Keto | ~50-60% |

| Dimethyl Sulfoxide (DMSO) | 47 | Enol / Keto | ~60-70% |

Note: The % Enol values are illustrative for a typical β-dicarbonyl like acetylacetone and may vary for this compound. The trend, however, is representative.[14][21]

Fig. 3: Influence of Solvent Class on Tautomeric Equilibrium.

Conclusion and Implications

The study of keto-enol tautomerism in this compound provides critical insights into molecular stability, reactivity, and the influence of the chemical environment. For drug development professionals, understanding tautomerism is paramount, as different tautomers of a drug molecule can exhibit vastly different biological activities, solubilities, and metabolic profiles. The robust NMR and UV-Vis methodologies detailed herein provide a reliable framework for characterizing and quantifying tautomeric populations, ensuring that the behavior of such dynamic molecules is well-understood and controlled in medicinal chemistry and materials science applications.

References

- Atkinson, D., & Chechik, V. (n.d.). An NMR Study of Isotope Effect on Keto-Enol Tautomerization. A Physical Organic Chemistry Experiment. Journal of Chemical Education - ACS Publications.

- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

- Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- OUCI. (n.d.). Theoretical investigation of solvent effect on the keto–enol tautomerization of pentane-2,4-dione and a comparison between....

- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.

- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- ChemBK. (2024). 3,5-Dioxohexanoic acid methyl ester.

- Zutterman, F. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. SciSpace.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.

- Canadian Science Publishing. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione.

- Scilit. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- ResearchGate. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- Semantic Scholar. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- Pearson. (2023). Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture....

- Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- ChemicalBook. (2025). This compound.

- ResearchGate. (n.d.). Keto-enol content in solvents of different polarity.

- Wikipedia. (n.d.). Enol.

- PubChem - NIH. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes.

Sources

- 1. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enol - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 9. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. dial.uclouvain.be [dial.uclouvain.be]

- 18. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Scilit [scilit.com]

- 19. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

Introduction: The Synthetic Versatility and Inherent Reactivity of Methyl 3,5-dioxohexanoate

An In-Depth Technical Guide to the Stability and Storage of Methyl 3,5-dioxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable organic compound characterized by its bifunctional nature, containing both a methyl ester and a β-dicarbonyl moiety.[1][2] This structure imparts significant synthetic utility, positioning it as a key intermediate in the synthesis of a wide array of more complex molecules, including biologically active compounds and pharmaceuticals.[2][3] The reactivity endowed by its functional groups—specifically the acidic methylene protons situated between two carbonyl groups—makes it a powerful tool for carbon-carbon bond formation.[4][5]

However, this same chemical reactivity makes this compound susceptible to various degradation pathways. For researchers and drug development professionals, understanding and controlling the stability of this intermediate is paramount. The integrity of starting materials directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, outlines its primary degradation mechanisms, and establishes field-proven protocols for its optimal storage and handling.

Section 1: Chemical Profile and Tautomeric Nature

This compound is a colorless liquid soluble in many organic solvents.[3] Its core structure is a six-carbon chain with carbonyl groups at the 3 and 5 positions and a methyl ester at the 1 position.

| Property | Value | Source(s) |

| CAS Number | 29736-80-9 | [6] |

| Molecular Formula | C₇H₁₀O₄ | [1][7] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | Approx. -30°C | [3] |

| Boiling Point | Approx. 210°C | [3] |

| Density | Approx. 1.11 g/cm³ | [3] |

A critical feature of β-dicarbonyl compounds like this compound is their existence as a rapid equilibrium of keto and enol tautomers. The protons on the carbon (C4) between the two carbonyl groups are particularly acidic, allowing for the formation of a stable enolate or enol. This tautomerism is the foundation of its synthetic utility but also a key factor in its stability.

Caption: Keto-Enol Tautomerism of this compound.

Section 2: Primary Degradation Pathways

The chemical structure of this compound makes it susceptible to degradation under common laboratory and manufacturing conditions. The primary mechanisms of concern are hydrolysis and subsequent decarboxylation.

Hydrolytic Cleavage

The ester functional group is the most common site for hydrolysis, which can be catalyzed by both acid and base.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide ions from residual moisture and alkaline surfaces), the ester is irreversibly cleaved to form methanol and the corresponding carboxylate salt. This is typically faster and more common under ambient storage conditions if the material is exposed to moisture.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to 3,5-dioxohexanoic acid and methanol. This reaction is reversible, but in the presence of excess water, the equilibrium favors the products.

This initial hydrolysis product, 3,5-dioxohexanoic acid, is a β-keto acid and is itself unstable.

Decarboxylation

β-keto acids are notoriously prone to decarboxylation (loss of CO₂) upon gentle heating or under acidic conditions. The hydrolysis product, 3,5-dioxohexanoic acid, will readily decompose to form acetylacetone (also known as 2,4-pentanedione) and carbon dioxide.

Caption: Primary degradation pathway of this compound.

The formation of these degradants is highly undesirable as it reduces the purity of the starting material and introduces impurities that can interfere with subsequent synthetic steps or lead to unwanted side products.

Section 3: Recommended Storage and Handling Protocols

Controlling the environment is the most effective strategy to ensure the long-term stability of this compound. The primary goals are to minimize exposure to moisture, heat, and incompatible materials.

Optimal Storage Conditions

Based on supplier recommendations and the chemical principles of β-keto ester stability, the following conditions are mandated for storage.[3]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Reduces the rate of all chemical degradation pathways, including hydrolysis and potential side reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |

| Container | Tightly sealed, amber glass or other light-protecting, non-reactive material | Prevents exposure to moisture and air.[3] Amber glass protects against potential photolytic degradation. |

| Moisture | Store in a dry, desiccated environment | Water is a key reactant in the primary hydrolytic degradation pathway. Sealing the container is crucial. |

| Incompatibles | Store away from strong acids, strong bases, and oxidizing agents | These materials can catalyze rapid and exothermic decomposition.[3] |

Safe Handling Procedures

Adherence to good laboratory practice is essential to maintain both compound integrity and user safety.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[3][8]

-

Dispensing: When dispensing the material, work quickly to minimize exposure to the atmosphere. If possible, use a syringe technique under an inert atmosphere for transferring liquids.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ensure the area is well-ventilated.[8] Do not allow the chemical to enter drains.

Section 4: Methodologies for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the rapid identification of potential degradation products and the development of a stability-indicating analytical method.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying the parent compound and its degradation products due to its high sensitivity and resolving power.[9] The following is a robust starting method for assessing the purity of this compound.

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential hydrolysis and degradation products.

Instrumentation & Materials:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 80% B

-

15-17 min: Hold at 80% B

-

17-18 min: Return to 20% B

-

18-25 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or DAD scan from 200-400 nm to identify optimal wavelengths for all peaks)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a working standard at 0.1 mg/mL by diluting the stock with a 50:50 mixture of Mobile Phase A and B.

-

Sample Preparation: Dilute samples from the forced degradation study to an expected concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject the standard and samples.

-

System Suitability: Ensure the reference standard peak has good symmetry (tailing factor < 1.5) and the system shows high reproducibility (%RSD < 2.0% for replicate injections).

-

Data Interpretation: Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the main peak and each other.

Structural Elucidation of Degradants

While HPLC-UV can quantify degradation, it cannot identify the chemical structure of the new peaks. For this, hyphenated techniques are required:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC outlet to a mass spectrometer, precise mass information can be obtained for each degradation product, allowing for the determination of molecular formulas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity, NMR spectroscopy provides definitive structural information.[9][10]

Conclusion

This compound is a synthetically crucial yet inherently sensitive molecule. Its stability is governed by its susceptibility to hydrolysis and subsequent decarboxylation. By implementing a stringent protocol of refrigerated storage under an inert, dry atmosphere and adhering to safe handling practices, its chemical integrity can be preserved. For critical applications in research and drug development, the use of a validated, stability-indicating HPLC method is essential to confirm purity and ensure the reliability of experimental outcomes. Proactive stability management is not merely a matter of good practice; it is a prerequisite for reproducible science and the development of safe and effective medicines.

References

-

ChemBK. 3,5-Dioxohexanoic acid methyl ester. [Link]

-

Safety Data Sheets. Generic SDS Information. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

CPAChem. Safety data sheet. [Link]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Kumar, A., & Akula, A. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. [Link]

-

Chemical Synthesis Database. methyl 2-ethyl-3,5-dioxohexanoate. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

CP Lab Safety. Methyl 3, 5-dioxohexanoate, min 95%, 100 mg. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Koma, D., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology. [Link]

-

ResearchGate. (PDF) Mastering β-keto esters. [Link]

-

Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

-

Akash, M. S. H., & Rehman, K. (2020). Analytical Techniques for the Assessment of Drug Stability. In Essentials of Pharmaceutical Analysis. Springer, Singapore. [Link]

-

Talebpour, Z., et al. (2014). Recent trends in stability-indicating HPLC methods for pharmaceutical analysis. Trends in Analytical Chemistry. [Link]

Sources

- 1. This compound | C7H10O4 | CID 538296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. aklectures.com [aklectures.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. calpaclab.com [calpaclab.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 3,5-dioxohexanoate for Research and Development Professionals

Introduction: Methyl 3,5-dioxohexanoate (CAS No. 29736-80-9) is a valuable diketoester intermediate in organic synthesis, frequently utilized in the construction of more complex biologically active molecules.[1] Its unique chemical structure, however, necessitates a thorough understanding of its hazard profile and a disciplined approach to its handling. This guide moves beyond generic laboratory safety protocols to provide an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals. The core philosophy of this document is that true safety in a research environment is achieved not by merely following rules, but by understanding the scientific principles that underpin them. By explaining the causality behind each safety recommendation, we aim to empower scientific staff to create a self-validating system of safety for handling this and other reactive chemical intermediates.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of a reliable risk assessment. These characteristics dictate its behavior in the laboratory environment, from storage to reaction quenching.

| Property | Value | Source |

| CAS Number | 29736-80-9 | |

| Molecular Formula | C7H10O4 | [2] |

| Molecular Weight | 158.15 g/mol | [2][3] |

| Appearance | Colorless and transparent liquid | |

| Melting Point | Approximately -30°C | [1] |

| Boiling Point | Approximately 210°C | [1] |

| Density | Approximately 1.11 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as alcohols and ethers | [1] |

| Storage Temperature | Recommended 2-8°C, sealed in a dry environment |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that point to its potential for acute toxicity and irritation. Understanding the nature of these hazards is critical for implementing effective controls.

| GHS Classification | |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed[4] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H332: Harmful if inhaled[4] H335: May cause respiratory irritation[4] |

| Precautionary Statements | P261, P305+P351+P338, and others[4] |

The Causality Behind the Hazards:

-

Acute Toxicity (H302/H332): The "Harmful if swallowed or inhaled" classification indicates that the compound can cause significant health effects if it enters the bloodstream, either through ingestion or absorption via the lungs. As a reactive organic molecule, it can potentially interfere with biological processes, leading to systemic toxicity.

-

Irritation (H315/H319/H335): The compound's chemical nature as a diketoester can make it reactive towards biological macromolecules. Upon contact with the skin or eyes, it can disrupt cell membranes and proteins, leading to an inflammatory response perceived as irritation.[4] When inhaled, its vapors can similarly irritate the sensitive mucous membranes of the respiratory tract.[4] This is a direct chemical insult to the tissue, not an allergic reaction.

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management in the laboratory follows a "hierarchy of controls," prioritizing systemic solutions over individual protective measures. This approach provides a robust and reliable safety environment.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls

The primary engineering control for this compound is a properly functioning and certified chemical fume hood .

-

Causality: A fume hood is essential to mitigate the inhalation hazard (H332, H335). It provides constant negative pressure, drawing vapors away from the user's breathing zone and preventing the accumulation of harmful concentrations in the laboratory air.[5] All manipulations, including weighing, transferring, and running reactions, must be performed within the hood.

Administrative Controls

These are the procedures and policies that support a safe work environment.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for this compound must be written and approved.

-

Designated Work Area: Clearly label the area where this compound is being used.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SDS and this guide before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. The causality here is to prevent skin contact, which can cause irritation (H315).

-

Eye Protection: Use ANSI Z87.1-compliant chemical splash goggles.[1] Standard safety glasses with side shields may not provide adequate protection from splashes. The goal is to prevent contact with the eyes, which can lead to serious irritation (H319).

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: Not required when work is conducted within a certified fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary only in emergency situations, such as a large spill or ventilation failure.[6]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Experimental Protocol: Standard Handling of this compound

-

Pre-Operation Safety Check:

-

Don PPE: Put on all required PPE as specified in Section 3.

-

Preparation:

-

Place absorbent bench paper on the work surface inside the fume hood.

-

Gather all necessary glassware and equipment. Ensure it is clean, dry, and free of cracks.

-

-

Chemical Handling:

-

Perform all transfers of the chemical at least 6 inches inside the fume hood sash.

-

Use a syringe, cannula, or pipette for liquid transfers to minimize the risk of splashing and aerosol generation.

-

Keep the primary container tightly closed when not in use.[7]

-

-

Post-Handling:

-

Securely cap the this compound container and return it to its designated storage location.

-

Decontaminate any non-disposable equipment that came into contact with the chemical.

-

Dispose of all contaminated disposable materials (gloves, pipette tips, bench paper) in a designated hazardous waste container.

-

Wash hands and arms thoroughly with soap and water after removing gloves.[7]

-

Storage Protocol

-

Container: Store in the original, tightly sealed container.[1][5]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][7] The recommended temperature is 2-8°C.

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[1][6]

Waste Disposal Protocol

-

Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.

-

Collection: Collect waste in a clearly labeled, leak-proof container. The label should include the chemical name and associated hazards.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[7] Do not pour down the drain.[5]

Section 5: Emergency Response Protocols

Preparedness is paramount. These protocols provide a clear, logical workflow for responding to emergencies.

Workflow for Chemical Spill Response

Caption: A logical workflow for responding to a chemical spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

References

-

3,5-Dioxohexanoic acid methyl ester. ChemBK. [Link]

-

This compound | C7H10O4 | CID 538296. PubChem - NIH. [Link]

-

This compound Safety Information. molbase.cn. [Link]

-

Methyl 3, 5-dioxohexanoate, min 95%, 100 mg. CP Lab Safety. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C7H10O4 | CID 538296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemdict.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of C7H10O4 Dicarbonyl Compounds

Introduction

Dicarbonyl compounds, organic molecules containing two carbonyl (C=O) groups, are of significant interest in organic chemistry due to their versatile reactivity.[1] The specific arrangement of these carbonyl groups, such as 1,2-, 1,3-, and 1,4-dicarbonyls, imparts distinct chemical properties that differ from their monocarbonyl counterparts, effectively rendering them as unique functional groups.[2] The molecular formula C7H10O4 represents a variety of dicarbonyl isomers, including diketones, dialdehydes, keto-esters, and diesters, each with unique structural features and potential applications in fields ranging from pharmaceutical development to materials science.

This in-depth technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and structural characterization of C7H10O4 dicarbonyl compounds. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Part 1: Systematic IUPAC Nomenclature of C7H10O4 Dicarbonyl Isomers

The systematic naming of organic compounds is crucial for unambiguous communication in science. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to assign a unique name to every organic compound.[3] For dicarbonyl compounds with the formula C7H10O4, the nomenclature depends on the type of carbonyl groups present and their relative positions.

General IUPAC Naming Conventions

The fundamental principle of IUPAC nomenclature is to identify the longest carbon chain (the parent chain) that contains the principal functional group(s).[1] The name is then constructed by indicating the substituents attached to the parent chain. For molecules with multiple functional groups, a priority system determines which group is named with a suffix.[4] Carboxylic acids and their derivatives, such as esters, have higher priority than aldehydes and ketones.[4]

Diketone Isomers of C7H10O4

For diketones, the parent chain is numbered to give the carbonyl carbons the lowest possible numbers. The suffix "-dione" is added to the alkane name, and the locants of the carbonyl groups are indicated.[1][5]

-

Example: An acyclic seven-carbon chain with ketones at positions 2 and 4 would be named Heptane-2,4-dione .

Keto-Ester Isomers of C7H10O4

When a molecule contains both a ketone and an ester functional group, the ester has higher priority and is named as the parent. The ketone is indicated by the prefix "oxo-".[6]

-

Example: A six-carbon chain with an ester at C1 and a ketone at C5 would be named Methyl 5-oxohexanoate . The "methyl" precedes the name as it is the alkyl group of the ester.

Dialdehyde Isomers of C7H10O4

For dialdehydes, the suffix "-dial" is added to the name of the parent alkane. The aldehyde carbons are typically at the ends of the chain and are assigned positions 1 and the highest number.[1]

-

Example: A seven-carbon chain with aldehydes at both ends would be named Heptanedial .

Diester Isomers of C7H10O4

Diesters are named by indicating the alkyl groups of the ester functions followed by the name of the parent dicarboxylic acid with the "-oate" suffix.

-

Example: A five-carbon dicarboxylic acid esterified with two methyl groups would be named Dimethyl pentanedioate .

Cyclic Dicarbonyl Isomers of C7H10O4

For cyclic dicarbonyl compounds, the prefix "cyclo-" is added to the alkane name. The ring is numbered starting from one of the carbonyl carbons, giving the other substituents the lowest possible numbers.[7]

-

Example: A five-membered ring with two ketone groups at positions 1 and 3 would be named Cyclopentane-1,3-dione .

The following table summarizes the IUPAC names of some representative C7H10O4 dicarbonyl isomers:

| Isomer Class | Structure | IUPAC Name |

| Diketone | CH3COCH2COCH2CH2CH3 | Heptane-2,4-dione |

| Keto-Ester | CH3OCO(CH2)3COCH3 | Methyl 5-oxohexanoate |

| Dialdehyde | OHC(CH2)5CHO | Heptanedial |

| Diester | CH3OCO(CH2)3COOCH3 | Dimethyl pentanedioate |

| Cyclic Diketone | (CH2)2(CO)2CHCOOCH3 | Methyl 2,4-dioxocyclopentane-1-carboxylate |

| Unsaturated Diester | CH3OOCCH=CHCOOCH2CH3 | Ethyl methyl but-2-enedioate |

Part 2: Synthetic Strategies for C7H10O4 Dicarbonyl Compounds

The synthesis of dicarbonyl compounds often involves classical organic reactions that allow for the precise installation of carbonyl functionalities. The choice of synthetic route is dictated by the desired substitution pattern and the relative positions of the carbonyl groups.

Synthesis of 1,3-Diketones: The Claisen Condensation

The Claisen condensation is a cornerstone reaction for the synthesis of 1,3-diketones and β-keto esters.[8] It involves the reaction of an ester with a ketone or another ester in the presence of a strong base.

Experimental Protocol: Synthesis of a Heptane-2,4-dione derivative (a C7H10O4 isomer precursor)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Reactants: A mixture of ethyl acetate (1.0 equivalent) and 2-pentanone (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux for 2-4 hours, during which the sodium salt of the β-diketone precipitates.

-

Workup: After cooling, the mixture is poured into a beaker of ice-cold dilute hydrochloric acid to neutralize the base and protonate the enolate.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

The causality behind these steps lies in the base-catalyzed formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the ethoxide group yields the 1,3-diketone.

Workflow for Claisen Condensation

Caption: Workflow for the synthesis of a 1,3-diketone via Claisen condensation.

Synthesis of Diesters: Fischer Esterification

Diesters can be readily synthesized from the corresponding dicarboxylic acids through Fischer esterification, which involves reacting the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Dimethyl Adipate (a C8H14O4 analog)

-

Reaction Setup: A round-bottom flask is charged with adipic acid (a six-carbon dicarboxylic acid, 1.0 equivalent), a large excess of methanol, and a catalytic amount of concentrated sulfuric acid.

-

Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the product.

-

Workup: The excess methanol is removed by distillation. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted dicarboxylic acid.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diester, which can be further purified by distillation.

The self-validating nature of this protocol lies in the use of excess alcohol to shift the reaction equilibrium towards the ester product, as governed by Le Chatelier's principle.

Part 3: Spectroscopic Characterization of C7H10O4 Dicarbonyl Isomers

The unambiguous identification of a specific C7H10O4 isomer requires a combination of spectroscopic techniques. Each method provides unique structural information, and together they allow for a comprehensive characterization.

Infrared (IR) Spectroscopy